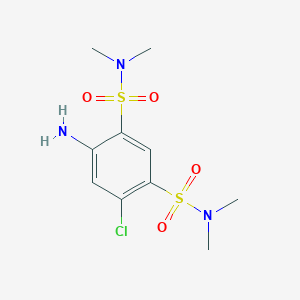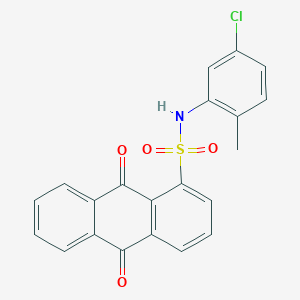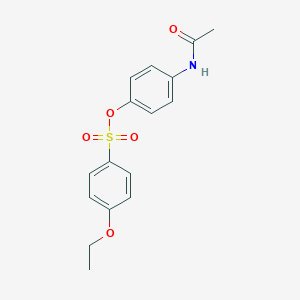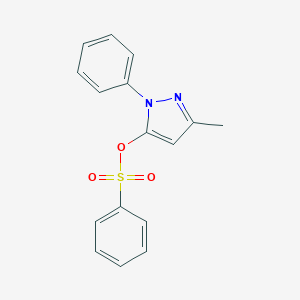
4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide, also known as ACMSD, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications. ACMSD is a member of the sulfonamide family, which has been widely used in the development of drugs for various diseases. In
作用机制
4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide functions by regulating the kynurenine pathway. Specifically, it inhibits the conversion of kynurenine to quinolinic acid, which is a neurotoxic metabolite. By inhibiting the production of quinolinic acid, 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide may have neuroprotective effects. Additionally, 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide has been shown to improve cognitive function and reduce neuroinflammation. Additionally, 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide has been shown to reduce tumor growth and increase survival rates in animal models of cancer.
实验室实验的优点和局限性
One advantage of 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide is that it can be easily synthesized in the laboratory. Additionally, 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent. However, one limitation of 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide is that it has poor solubility in water, which may limit its use in certain applications.
未来方向
There are several potential future directions for research on 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide. One area of interest is the development of 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide in animal models and humans. Finally, future research may focus on the development of more soluble forms of 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide to improve its utility in various applications.
Conclusion:
In conclusion, 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide is a compound with potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. Its mechanism of action involves the regulation of the kynurenine pathway, and it has been shown to have a low toxicity profile. While there are limitations to its use, such as poor solubility, there are several potential future directions for research on 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide.
合成方法
The synthesis of 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide involves the reaction of 4-amino-6-chloro-1,3-benzenedisulfonamide with dimethylamine in the presence of a catalyst. The product is then purified by recrystallization. The yield of 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide is approximately 40%.
科学研究应用
4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide has been studied extensively in the field of neuroscience due to its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide has been shown to regulate the kynurenine pathway, which is involved in the metabolism of tryptophan. Dysregulation of this pathway has been linked to the development of neurodegenerative diseases. 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide has also been studied in the context of cancer research, as it has been shown to inhibit the growth of cancer cells.
属性
分子式 |
C10H16ClN3O4S2 |
|---|---|
分子量 |
341.8 g/mol |
IUPAC 名称 |
4-amino-6-chloro-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C10H16ClN3O4S2/c1-13(2)19(15,16)9-6-10(8(12)5-7(9)11)20(17,18)14(3)4/h5-6H,12H2,1-4H3 |
InChI 键 |
DITLKVJIRDDLEG-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1N)Cl)S(=O)(=O)N(C)C |
规范 SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1N)Cl)S(=O)(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![8-Quinolinyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B281657.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281661.png)



![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281674.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B281675.png)
![4-tert-butyl-N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281676.png)
![N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide](/img/structure/B281677.png)
![4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281683.png)